
Methyl-1-Methyl-1H-Indazol-6-carboxylat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methyl 1-methyl-1H-indazole-6-carboxylate and similar compounds involves several steps, including nucleophilic substitution reactions, hydroxymethylation, oxidation, and esterification processes. For instance, the synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate from 1H-1,2,4-triazole by hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O, followed by oxidation and esterification, is an example of a related process with an overall yield of 32% and purity of 98% (Xue Feng, 2005).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Methyl-1-Methyl-1H-Indazol-6-carboxylat: wird aufgrund seiner Reaktivität und Vielseitigkeit in der organischen Synthese verwendet. Es dient als Vorläufer für die Synthese verschiedener Indazolderivate . Diese Derivate sind entscheidend für den Aufbau komplexer Moleküle für Pharmazeutika und Agrochemikalien.
Medizinische Chemie
In der medizinischen Chemie ist diese Verbindung ein wesentlicher Bestandteil bei der Herstellung von Indazol-basierten Gerüsten, die in Medikamenten mit antihypertensiven, krebshemmenden, Antidepressiva, entzündungshemmenden und antibakteriellen Eigenschaften weit verbreitet sind . Sein Strukturmotiv findet sich in mehreren auf dem Markt erhältlichen Medikamenten wieder, was seine Bedeutung im Wirkstoffdesign unterstreicht.
Antiproliferative Mittel
Forschungen haben gezeigt, dass Indazolderivate, die mit 1-Methyl-1H-Indazol-6-carbonsäuremethylester synthetisiert wurden, antiproliferative Aktivitäten gegen verschiedene Krebszelllinien aufweisen . Diese Anwendung ist entscheidend für die Entwicklung neuer Krebstherapien.
Enzymhemmung
Die Verbindung hat potenzielle Anwendungen in der Enzymhemmung. Derivate dieser Verbindung wurden als Inhibitoren der humanen neutrophilen Elastase untersucht, einem Enzym, das an verschiedenen Entzündungskrankheiten beteiligt ist .
Kinasehemmung
Indazol-carboxylat-Ester werden zur Herstellung von Indazol-Pyridin-basierten Proteinkinase/Akt-Inhibitoren verwendet . Diese Inhibitoren sind wichtig für die Untersuchung von Signalwegen und haben therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird 1-Methyl-1H-Indazol-6-carbonsäuremethylester als Baustein für die Entwicklung von Verbindungen mit potenziellen therapeutischen Anwendungen eingesetzt. Seine Rolle bei der Synthese von Granisetron-Unreinheit D ist ein solches Beispiel .
Agrochemikalienentwicklung
Die Vielseitigkeit von This compound erstreckt sich auf die Entwicklung von Agrochemikalien. Seine Derivate können so angepasst werden, dass sie Verbindungen bilden, die als Pestizide oder Herbizide dienen und zur landwirtschaftlichen Produktivität beitragen .
Materialwissenschaft
Schließlich können in der Materialwissenschaft Derivate dieser Verbindung verwendet werden, um neuartige Materialien mit spezifischen Eigenschaften zu entwickeln, wie z. B. leitfähige Polymere oder organische Leuchtdioden (OLEDs), die in elektronischen Geräten verwendet werden .
Safety and Hazards
“Methyl 1H-indazole-6-carboxylate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Wirkmechanismus
Target of Action
Methyl 1-methyl-1H-indazole-6-carboxylate is a complex organic compound used in organic synthesis
Mode of Action
As a compound used in organic synthesis
Biochemical Pathways
The specific biochemical pathways affected by Methyl 1-methyl-1H-indazole-6-carboxylate are currently unknown. Given its use in organic synthesis
Result of Action
It’s important to note that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
It is recommended to store the compound in ambient temperatures , suggesting that temperature may play a role in its stability.
Eigenschaften
IUPAC Name |
methyl 1-methylindazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-5-7(10(13)14-2)3-4-8(9)6-11-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHJVNKZUSDUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626763 | |
| Record name | Methyl 1-methyl-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007219-73-9 | |
| Record name | Methyl 1-methyl-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methyl-1H-indazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

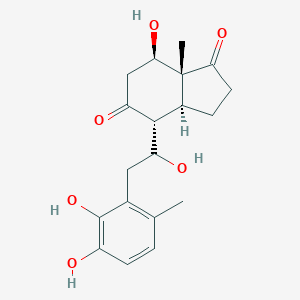
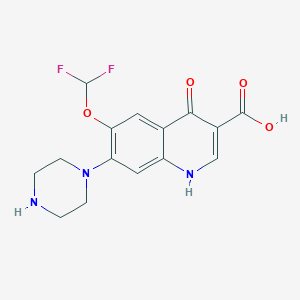

![2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate](/img/structure/B47914.png)

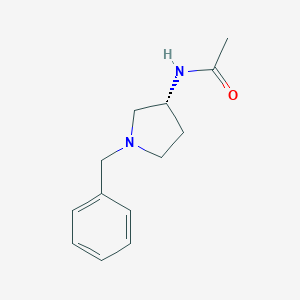
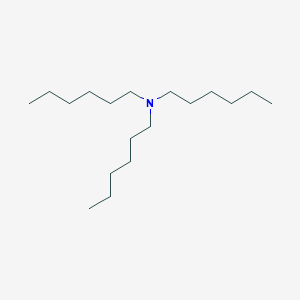
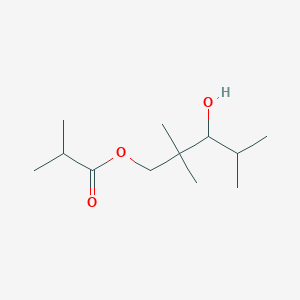

![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)

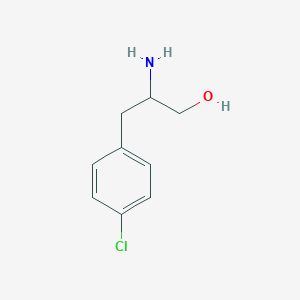
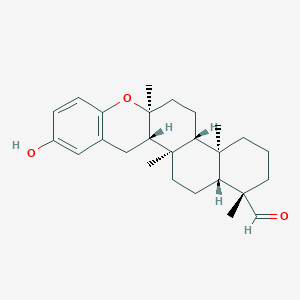
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)